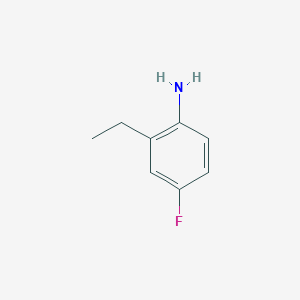

2-Ethyl-4-fluoroaniline

Description

Significance of Fluoroanilines in Contemporary Chemical Science

Fluoroanilines are organofluorine compounds that serve as crucial building blocks in the synthesis of a diverse range of chemical products. Their utility is particularly prominent in the pharmaceutical and agrochemical industries. The incorporation of fluorine can enhance the efficacy of pesticides and herbicides. ed.ac.uk For instance, 4-fluoroaniline (B128567) is a key intermediate in the production of fungicides and selective herbicides, where its presence contributes to improved absorption and translocation within plant tissues, as well as extended residual activity. ed.ac.ukgoogle.com In medicinal chemistry, the strategic placement of fluorine atoms can lead to drug candidates with improved pharmacological profiles. scispace.com Fluoroaniline (B8554772) derivatives have been investigated for their potential in developing anticancer agents, such as kinase inhibitors, by serving as scaffolds for the synthesis of molecules that target specific proteins involved in cell proliferation. google.comnih.govmdpi.comresearchgate.net

The synthesis of fluoroanilines can be achieved through various methods, including the hydrogenation of corresponding nitrofluorobenzenes or through one-step conversions from p-halonitrobenzenes. google.comgoogle.com The versatility of fluoroanilines as precursors extends to the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules. scispace.com

Overview of the Scholarly Research Landscape for 2-Ethyl-4-fluoroaniline

While the broader class of fluoroanilines is well-documented in scientific literature and patent applications, the specific compound this compound has a more limited and specialized research landscape. Its primary role appears to be that of a chemical intermediate, a building block used in the synthesis of more complex molecules.

Detailed, publicly available research focusing exclusively on the synthesis and applications of this compound is not extensive. However, its utility can be inferred from patent literature describing the synthesis of related compounds. For example, methods for preparing substituted fluoroanilines often involve the protection of the amino group, followed by reactions to introduce various substituents, and subsequent deprotection. google.com A Chinese patent describes a method for synthesizing 2-fluoro-4-substituted aminoanilines, which, while not specific to the ethyl derivative, outlines a general synthetic strategy that could potentially be adapted. google.com

The likely synthetic routes to this compound would parallel those for other fluoroanilines, such as the reduction of a corresponding nitroaromatic precursor. The compound is commercially available from various chemical suppliers, indicating its use in research and development or as a starting material in proprietary synthetic processes.

The applications of this compound are likely found within the development of new agrochemicals and pharmaceuticals, where the specific combination of the ethyl and fluoro substituents can be leveraged to fine-tune the biological activity and physicochemical properties of the final product. For example, a patent for preparing chloro-N-(4-fluorophenyl)-N-isopropylacetamide, an intermediate for herbicides, highlights the importance of substituted fluoroanilines in agrochemistry. google.com The structural motif of this compound makes it a candidate for incorporation into molecules targeting biological systems where specific steric and electronic properties are required for activity, such as in the development of kinase inhibitors. nih.govmdpi.comresearchgate.netnih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| CAS Number | 331763-37-2 |

| IUPAC Name | This compound |

| Synonyms | 2-Ethyl-4-fluorobenzenamine, 2-ETHYL-4-FLUORO-1-AMINOBENZENE |

Data sourced from PubChem. concordia.ca

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGCODEEUFDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-37-2 | |

| Record name | 2-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Fluoroaniline Derivatives

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The primary amine group in 2-Ethyl-4-fluoroaniline is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.

Formation of Schiff Bases and Imines with Aldehydes and Ketones

The condensation reaction between primary amines and carbonyl compounds (aldehydes or ketones) is a fundamental process for the formation of imines, also known as Schiff bases. masterorganicchemistry.comworldresearchersassociations.comgsconlinepress.comjuniperpublishers.com This reaction typically proceeds under acidic or basic catalysis, or with the application of heat, and involves the elimination of a water molecule. gsconlinepress.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. juniperpublishers.com

For this compound, this reaction provides a straightforward route to a diverse range of imine derivatives. The reaction can be carried out by stirring equimolar amounts of the fluoroaniline (B8554772) and an appropriate aldehyde or ketone in a solvent like methanol, often with a few drops of glacial acetic acid as a catalyst. growingscience.com Greener synthesis methodologies, such as reactions in water or under microwave irradiation, have also been developed for the formation of Schiff bases from substituted anilines. researchgate.net

The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. growingscience.com

Table 1: Examples of Schiff Base Formation

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| 4-Fluoroaniline (B128567) and various aryl aldehydes/ketones | Corresponding Schiff bases | Methanol, 60°C, 3 hrs, glacial acetic acid | growingscience.com |

| 3-Chloro-4-fluoroaniline (B193440) and various benzaldehydes | Corresponding Schiff bases | Water, microwave irradiation, or grinding | researchgate.net |

Condensation and Cyclization Reactions Leading to Heterocyclic Systems

The nucleophilic nature of the aniline moiety in this compound allows it to participate in various condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. These reactions are often catalyzed by acids or metals and are fundamental in the synthesis of pharmaceuticals and other functional materials. mdpi.com

One of the most significant applications is in the synthesis of quinoline (B57606) derivatives. Several named reactions, such as the Combes, Conrad-Limpach, and Doebner-von Miller syntheses, utilize anilines as starting materials. jptcp.com For instance, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines via a Schiff base intermediate. jptcp.com Similarly, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to synthesize 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670). mdpi.com

Furthermore, 2-fluoroaniline can be used to prepare other heterocyclic systems. For example, its reaction with diethyl malonate followed by cyclization can yield 6-fluoro-2,4-dihydroxyquinoline. researchgate.net The resulting quinoline can be further modified to produce a variety of derivatives. researchgate.net The synthesis of triazole derivatives from 4-fluoroaniline has also been reported. scispace.com

Table 2: Synthesis of Heterocyclic Systems

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| 2-Fluoroaniline, ethyl 2-methylacetoacetate, polyphosphoric acid | 8-Fluoro-2,3-dimethylquinolin-4-ol | Heating at 150°C | mdpi.com |

| 2-Fluoroaniline, methyl vinyl ketone | 8-Fluoro-4-methylquinoline | Acetic acid, ferric chloride, zinc chloride | google.com |

Amine-Ester Exchange Reactions

Amine-ester exchange, or amidation, is a reaction where an amine displaces the alkoxy group of an ester to form an amide. This transformation is a crucial method for constructing amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. arcjournals.org While this reaction can be sluggish, it can be facilitated by using activated esters or catalysts.

A reported method for the synthesis of amides involves the reaction of hexafluoroisopropyl (HFIP) esters with amines. arcjournals.org This solvent-free approach, conducted at elevated temperatures in the presence of a base like triethylamine, has been shown to be effective for a range of amines, including aromatic amines. For example, 4-fluoroaniline has been successfully reacted with the HFIP ester of butyric acid to yield N-(4-fluorophenyl)butyramide. core.ac.uk Another approach involves the condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate using sodium methoxide. researchgate.net

Electrophilic Aromatic Substitution Patterns in the Fluoroaniline Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the amino group (-NH₂), the ethyl group (-CH₂CH₃), and the fluorine atom (-F).

The amino group is a powerful activating group and an ortho-, para-director. The ethyl group is also an activating, ortho-, para-directing group. youtube.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, but it also directs incoming electrophiles to the ortho and para positions. ambeed.com The interplay of these electronic effects determines the position of substitution.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ambeed.commasterorganicchemistry.com For instance, the nitration of fluorobenzene (B45895) results in a mixture of ortho- and para-nitrofluorobenzene, with the para isomer being the major product. cas.cz In the case of this compound, the powerful directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). However, steric hindrance from the adjacent ethyl group would likely disfavor substitution at position 3.

Coordination Chemistry and Metal Complexation with Fluoroaniline Ligands

The nitrogen atom of the aniline moiety in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal ions to form metal complexes. The presence of the fluorine atom can influence the electronic properties of the resulting ligand and the stability of the metal complex.

Fluoroaniline derivatives have been used to synthesize a variety of metal complexes with different transition metals. For example, Schiff base ligands derived from 4-fluoroaniline have been used to prepare complexes with Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), and Pd(II). nanobioletters.com The coordination in these complexes often occurs through the azomethine nitrogen atom. semanticscholar.org

In one study, copper(II) complexes were synthesized using a tridentate ligand and various substituted anilines, including 4-fluoroaniline. rsc.org The IR spectrum of the complex containing 4-fluoroaniline showed a characteristic vibrational band for the C-F bond. rsc.org Cobalt(III) complexes containing 4-fluoroaniline as a ligand have also been synthesized and characterized, revealing a distorted octahedral geometry around the cobalt ion. researchgate.net The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. researchgate.net

Oxidative Transformations of Fluoroanilines

Anilines can undergo oxidation to form a variety of products, including nitroso compounds, azoxybenzenes, and nitrobenzenes, depending on the oxidizing agent and reaction conditions. acs.org The oxidation of 4-fluoroaniline has been studied, and it has been found that under certain electrochemical conditions, it can undergo self-coupling to form 1,2-di(4-fluorophenyl)diazene with a moderate yield. rsc.org This suggests that anilines with electron-withdrawing groups may be more amenable to this type of oxidative coupling. rsc.org

The oxidation of anilines to nitroarenes can be achieved using various oxidizing agents, such as hydrogen peroxide, peracetic acid, and m-chloroperoxybenzoic acid (m-CPBA). acs.org The synthesis of 4-fluorophenol (B42351) can be achieved through the diazotization of 4-fluoroaniline, which itself is prepared from 1-fluoro-4-nitrobenzene. cas.cz This indicates that the corresponding nitro compound is a key intermediate in the functionalization of fluoroanilines.

Enzymatic and Chemical Oxidation Mechanisms

The oxidation of fluoroaniline derivatives, including structures related to this compound, can be achieved through both enzymatic and chemical pathways, leading to a variety of nitrogen-containing compounds. The specific products obtained often depend on the oxidant and reaction conditions employed.

Enzymatic Oxidation: Engineered enzymes, particularly cytochrome P450 variants, have been utilized to catalyze the oxidation of primary aromatic amines. For instance, studies on para-substituted anilines like p-fluoroaniline using engineered P450 peroxyzyme variants have demonstrated the formation of one-electron oxidation products. nih.gov In these biocatalytic systems, the reaction, facilitated by a dual-functional small molecule and using hydrogen peroxide (H₂O₂) as the oxidant, can yield products such as azobenzenes and trimers. nih.gov The engineered enzyme controls the reactivity of active nitrogen-centered radical intermediates to selectively produce these N-oxidation products. nih.gov

Chemical Oxidation: Various chemical reagents have been shown to effectively oxidize fluoroanilines. The oxidation of the aromatic amino group to a nitro group is a common transformation. For example, 4-bromo-2-fluoro-aniline can be oxidized to the corresponding nitro compound, 4-bromo-2-fluoro-nitrobenzene, using sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) in acetic acid. mdpi.com To control the reaction and avoid significant by-product formation, the temperature is typically maintained below 65 °C, and the aniline is added slowly to the oxidizing agent. mdpi.com

Hydrogen peroxide is another versatile oxidant for anilines, though it often requires activation. acs.org A protocol for the selective oxidation of anilines to either azoxybenzenes or nitrobenzenes involves the use of H₂O₂ in the presence of a base. acs.org The choice of base and solvent system can regulate the reaction's outcome. For instance, using sodium fluoride (B91410) (NaF) as a base in acetonitrile (B52724) (MeCN) can selectively yield azoxybenzene (B3421426) from aniline. acs.org Other oxidizing agents used for the transformation of arylamines to nitroarenes include peracetic acid and m-chloroperoxybenzoic acid (m-CPBA). acs.org

The oxidation of the amine group in fluoroaniline hydrochlorides has also been observed during reactions with α-octamolybdate ions in the presence of N,N'-dicyclohexylcarbodiimide (DCC), leading to the formation of fluoro-functionalized arylimido-substituted hexamolybdates. acs.org

Table 1: Examples of Oxidation Reactions of Fluoroaniline Derivatives

| Starting Material | Oxidizing Agent(s) | Key Conditions | Product Type | Reference(s) |

| p-Fluoroaniline | H₂O₂, Engineered P450 | pH 7.0 phosphate (B84403) buffer | 4,4'-Difluoroazobenzene, Trimer | nih.gov |

| 4-Bromo-2-fluoro-aniline | Sodium perborate tetrahydrate | Acetic acid, <65 °C | Nitro compound | mdpi.com |

| Aniline (general) | H₂O₂, Sodium fluoride | Acetonitrile, 80 °C | Azoxybenzene | acs.org |

| Fluoroaniline hydrochlorides | (n-Bu₄N)₄[α-Mo₈O₂₆], DCC | Anhydrous acetonitrile, reflux | Arylimido-substituted hexamolybdate | acs.org |

Reactive Intermediate Formation during Oxidation Processes

The oxidation of fluoroaniline derivatives proceeds through the formation of highly reactive intermediates, the nature of which dictates the final product distribution.

In enzymatic oxidations catalyzed by systems like P450, the process involves the generation of active N-centered radicals . nih.gov The ability to control the reactivity of these radical intermediates is crucial for selectively accessing specific N-oxidation products, such as oligomeric quinones or azobenzenes. nih.gov

In chemical oxidation reactions, the nature of the intermediate is dependent on the specific reagents used. When hydrogen peroxide is used as the oxidant, its relatively weak oxidizing power necessitates pairing with a catalyst or reagent to generate more potent reactive intermediates. acs.org For example, in reactions carried out in acetonitrile (MeCN), it is suggested that MeCN reacts with H₂O₂ to form peroxycarboximidic acid . This species is highly reactive and is believed to be the active oxidant involved in the subsequent transformation of the aniline. acs.org The formation of such activated intermediates is a key step in achieving efficient oxidation under mild conditions. acs.org

Advanced Spectroscopic Characterization Techniques for 2 Ethyl 4 Fluoroaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for characterizing organic molecules like 2-Ethyl-4-fluoroaniline.

¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound typically shows distinct signals for the aromatic protons, the amino (-NH₂) protons, and the protons of the ethyl group (-CH₂CH₃). The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The ethyl group presents as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their adjacency.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms attached to the fluorine and nitrogen atoms show characteristic shifts, and the aromatic carbons can be distinguished from the aliphatic carbons of the ethyl group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~6.7-6.9 | Multiplet | Aromatic CH |

| ¹H | ~6.5-6.7 | Multiplet | Aromatic CH |

| ¹H | ~6.4-6.6 | Multiplet | Aromatic CH |

| ¹H | ~3.6 | Broad Singlet | NH₂ |

| ¹H | ~2.5 | Quartet | CH₂ |

| ¹H | ~1.2 | Triplet | CH₃ |

| ¹³C | ~145-155 (doublet, ¹JCF) | Doublet | C-F |

| ¹³C | ~130-140 | Singlet | C-NH₂ |

| ¹³C | ~120-130 | Singlet | C-Et |

| ¹³C | ~110-120 (doublet, ²JCF) | Doublet | Aromatic CH |

| ¹³C | ~110-120 (doublet, ²JCF) | Doublet | Aromatic CH |

| ¹³C | ~100-110 (doublet, ³JCF) | Doublet | Aromatic CH |

| ¹³C | ~20-30 | Singlet | CH₂ |

| ¹³C | ~10-20 | Singlet | CH₃ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool for studying this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle changes in the electronic environment around the fluorine atom. This technique is instrumental in monitoring reactions involving the aniline (B41778), as any modification to the molecule, even at a distance from the fluorine atom, can induce a noticeable shift in the ¹⁹F signal. For instance, the acylation or sulfonylation of the amino group would lead to a downfield shift of the fluorine resonance, providing a clear indication of reaction completion.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of proton networks, such as within the ethyl group and the aromatic ring.

HSQC correlates proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure, especially for identifying quaternary carbons and linking different structural fragments.

Mass Spectrometry (MS) in the Identification and Profiling of Derivatives

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of this compound and its derivatives. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, HRMS can confirm the identity of a compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like anilines and their derivatives without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is often coupled with liquid chromatography (LC-MS) to separate mixtures of compounds before they enter the mass spectrometer.

For this compound, ESI-MS would typically show a prominent signal corresponding to the protonated molecule [M+H]⁺. In studies involving derivatives, such as those formed by reactions at the amino group, ESI-MS is invaluable for identifying the products. For example, the formation of an amide would be confirmed by the appearance of a new ion with a mass corresponding to the starting aniline plus the mass of the acyl group.

Table 2: Expected ESI-MS Data for this compound and a Hypothetical Acetylated Derivative

| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected Ion [M+H]⁺ (m/z) |

| This compound | C₈H₁₀FN | 139.0797 | 140.0875 |

| N-(2-Ethyl-4-fluorophenyl)acetamide | C₁₀H₁₂FNO | 181.0903 | 182.0981 |

This ability to accurately determine the mass of reaction products makes ESI-MS an essential tool for monitoring the progress of chemical transformations and for the characterization of compound libraries based on the this compound scaffold.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the detection, identification, and quantification of trace-level impurities and metabolites of fluoroaniline (B8554772) compounds in various matrices, particularly in pharmaceutical substances. researchgate.netresearchgate.net The high sensitivity and selectivity of LC-MS allow for the robust analysis of genotoxic impurities (GTIs), which are often present at very low concentrations. chrom-china.comresearchgate.net

Research has demonstrated the development of specific LC-MS methods for monitoring fluoroaniline isomers, which can be process-related impurities in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netgoogle.com For instance, a rapid and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method was developed and validated for the determination of 4-fluoroaniline (B128567) in the drug ezetimibe. nih.gov The method utilized a single quadrupole mass spectrometer in single ion monitoring (SIM) mode, targeting the m/z value of 112 for 4-fluoroaniline. nih.gov Such methods are validated for linearity, precision, accuracy, and stability to ensure they are suitable for quality control in pharmaceutical manufacturing. chrom-china.comnih.gov

The following table summarizes typical parameters for LC-MS methods developed for fluoroaniline analysis:

| Parameter | Method for 4-fluoroaniline in Ezetimibe nih.gov | Method for Genotoxic Impurities in Gefitinib chrom-china.com |

| Chromatography | HPLC | HPLC |

| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm) | Inertsil ODS-3 (100 mm × 3.0 mm, 3 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (B52724) with 0.05% acetic acid (Gradient) | A: Ammonium formate (B1220265) buffer; B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detector | Single Quadrupole MS | Triple Quadrupole MS/MS |

| Ionization Mode | Positive ESI | Positive ESI |

| Detection Mode | Single Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Target m/z | 112 | Transitions for 3-chloro-4-fluoroaniline (B193440), etc. |

| LOD/LOQ | 0.19 / 0.94 ng/mL | 0.2-2.0 / 0.6-6.0 µg/L |

In the field of drug metabolism, LC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, is critical for metabolite profiling. ijpras.com This approach allows for the detection and structural elucidation of metabolites in biological fluids like plasma and urine. researchgate.netlcms.cz The process involves comparing the mass spectra of the parent drug with those of its metabolites, identifying biotransformations such as oxidation, reduction, or conjugation. ijpras.com The high mass accuracy of HRMS helps in determining the elemental composition of unknown metabolites, providing crucial information for their structural identification. ijpras.comlcms.cz

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural characterization of this compound and its derivatives. It provides detailed information about the vibrational modes of functional groups within the molecule. The analysis of FT-IR spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed absorption bands to specific molecular vibrations. tsijournals.combohrium.comscience.gov

In derivatives synthesized from fluoroanilines, characteristic bands confirm the presence of key functional groups. For example, the N-H stretching vibrations in the aniline moiety typically appear in the region of 3200–3400 cm⁻¹. The C-F stretching vibration, a key marker for this class of compounds, is generally observed around 1100–1250 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also prominent in the spectra. iucr.org

The table below presents typical FT-IR absorption bands for compounds containing the fluoroaniline moiety, based on published data for related structures.

| Vibrational Mode | Frequency Range (cm⁻¹) | Source Reference |

| N-H Stretch | ~3246 | iucr.org |

| Aromatic C-H Stretch | ~3080 | iucr.org |

| Aliphatic C-H Stretch | ~2974 | iucr.org |

| C=O Stretch | ~1680 | iucr.org |

| C=C Aromatic Ring Stretch | 1604 - 1492 | iucr.org |

| C-F Stretch | 1249 - 1215 | iucr.orgacs.org |

| C-N Stretch | Not specified | |

| Methyl Group Rocking | 900 - 1060 | researchgate.net |

These vibrational assignments are crucial for confirming the molecular structure of newly synthesized compounds derived from this compound. researchgate.netnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the benzene (B151609) ring and associated chromophores. bohrium.comresearchgate.net

Studies on various fluoroaniline derivatives show characteristic absorption maxima (λmax) in the UV region. For example, the UV-Vis absorption spectra of fluoro-functionalized arylimido-substituted hexamolybdates, prepared from various fluoroaniline hydrochlorides, exhibit distinct absorption bands. acs.org Similarly, theoretical studies on compounds like 3-chloro-4-fluoroaniline, complemented by experimental measurements, have been used to analyze their electronic properties and absorption spectra. bohrium.com The solvent can influence the position of these absorption bands. bohrium.com

The electronic absorption spectra of a Schiff base derived from 2-ethylaniline (B167055) were computed using the TD-DFT method, showing good agreement with experimental results and confirming transitions associated with π→π* excitations. researchgate.net

The table below lists the absorption maxima for selected fluoroaniline derivatives.

| Compound | Solvent | λmax (nm) | Source Reference |

| (n-Bu₄N)₂[Mo₆O₁₈(NAr)] (Ar = 2-CH₃-4-FC₆H₃) | Acetonitrile | 325, 470 | acs.org |

| (E)-N-benzylidene-4-fluoroaniline oxide | Not specified | Not specified | rsc.org |

| 3-chloro 4-fluoro aniline (CFA) | Ethanol | 243, 303 | bohrium.com |

| 3-chloro 4-fluoro aniline (CFA) | Dichloromethane | 245, 305 | bohrium.com |

These electronic absorption studies are vital for understanding the photophysical properties of the molecules, which is relevant for applications in materials science and photochemistry. bohrium.combeilstein-journals.org

X-ray Crystallography and Solid-State Structural Analysis

Numerous crystal structures have been reported for derivatives of fluoroanilines, confirming their molecular geometries. acs.orgiucr.orgmdpi.com For instance, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined, revealing its monoclinic space group and unit cell parameters. researchgate.net In another complex molecule synthesized using 4-fluoroaniline, the tetrahydropyridine (B1245486) ring was found to adopt a distorted boat conformation. iucr.orgacs.org These studies provide unequivocal proof of structure for newly synthesized compounds. nih.gov

The following table presents crystallographic data for representative compounds derived from ethylaniline and fluoroaniline.

| Parameter | 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline researchgate.net | Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate acs.org |

| Formula | C₁₃H₁₂N₂O₂S | C₃₄H₂₆F₈N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/c | P 2₁/c |

| a (Å) | 11.3578 (4) | 12.3397 (5) |

| b (Å) | 7.4923 (2) | 21.0113 (9) |

| c (Å) | 14.9676 (6) | 12.4380 (5) |

| β (°) ** | 99.589 (3) | 100.224 (2) |

| Volume (ų) ** | Not specified | 3173.3 (2) |

| Z | 4 | 4 |

This precise structural data is foundational for understanding structure-property relationships.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals contacts, which govern the crystal packing. iucr.orgnih.gov

In a study of a tetrahydropyridine synthesized from 4-fluoroaniline, Hirshfeld analysis showed that H···H contacts were the most significant, followed by C···H/H···C and F···H/H···F contacts. iucr.orgiucr.org This detailed understanding of intermolecular forces is crucial for crystal engineering and predicting the solid-state properties of materials. acs.orgias.ac.in

The table below summarizes the percentage contributions of major intermolecular contacts to the Hirshfeld surface for a representative fluoroaniline derivative.

| Intermolecular Contact | Contribution (%) | Source Reference |

| H···H | 47.9 | iucr.orgiucr.org |

| C···H / H···C | 30.7 | iucr.orgiucr.org |

| F···H / H···F | 12.4 | iucr.orgiucr.org |

| O···H / H···O | 4.9 | iucr.org |

| N···H / H···N | 1.3 | iucr.org |

| F···C / C···F | 0.8 | iucr.org |

This quantitative data highlights the subtle interplay of weak interactions involving fluorine atoms in directing the supramolecular assembly of these molecules in the solid state. acs.org

Theoretical and Computational Studies of 2 Ethyl 4 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry. irjweb.comthaiscience.info

The first step in the computational study of a molecule like 2-Ethyl-4-fluoroaniline is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable structure. scispace.com For flexible molecules, this requires a conformational analysis to identify the various low-energy conformers. researchgate.netchemrxiv.org In the case of this compound, the primary sources of conformational flexibility are the orientation of the amino group (-NH2) and the rotation of the ethyl group (-CH2CH3) relative to the benzene (B151609) ring.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), can be employed to perform a systematic search of the potential energy surface. scispace.comresearchgate.net This would involve rotating the ethyl group and the amino group through 360 degrees in discrete steps to locate all possible energy minima. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis Data for a Substituted Aniline (B41778)

| Conformer | Dihedral Angle (C-C-N-H) (°) | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 0.00 |

| 2 | 0 | 90 | 1.52 |

| 3 | 180 | 0 | 0.87 |

| 4 | 180 | 90 | 2.39 |

| Note: This table is for illustrative purposes and does not represent actual data for this compound. |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. thaiscience.infochemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.infochemrxiv.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability. irjweb.comchemrxiv.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. chemrxiv.org DFT calculations can accurately predict the energies of these orbitals. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| E(HOMO) | -5.89 |

| E(LUMO) | -0.75 |

| Energy Gap (ΔE) | 5.14 |

| Note: This table is for illustrative purposes and does not represent actual data for this compound. |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.dewikipedia.org It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which aligns with the chemist's intuitive picture of molecular structure. uni-muenchen.de NBO analysis can reveal details about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. wisc.eduwisc.edu

For this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair into the aromatic ring and to study the nature of the C-F, C-N, and C-C bonds. The analysis provides information on the stabilization energies associated with these delocalizations, which are calculated using second-order perturbation theory. wisc.edu

Table 3: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C1-C2) | 45.2 |

| LP(1) N | π(C5-C6) | 38.7 |

| σ(C-H) | σ(C-C) | 5.1 |

| Note: This table is for illustrative purposes and does not represent actual data for this compound. LP denotes a lone pair, and π and σ* denote anti-bonding orbitals. |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net For this compound, this could include:

Vibrational Frequencies (IR and Raman): The calculation of harmonic vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to predict ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org

Table 4: Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | 3435 | Asymmetric stretch |

| ν(N-H) stretch | 3360 | 3350 | Symmetric stretch |

| ν(C-F) stretch | 1250 | 1245 | C-F stretch |

| Note: This table is for illustrative purposes and does not represent actual data for this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroaniline-Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijpcbs.comnih.gov For fluoroaniline-derived compounds, QSAR models can be developed to predict their activity for a specific biological target, such as an enzyme or receptor. researchgate.netresearchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. ijpcbs.com Such models can be used to predict the activity of new, unsynthesized fluoroaniline (B8554772) derivatives, thereby guiding the design of more potent compounds. researchgate.net

Molecular Dynamics Simulations of Fluoroaniline Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. ijnc.irdovepress.com For a compound like this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or interacting with a biological macromolecule. dovepress.comworktribe.comrsc.orgmdpi.com

If this compound were to be studied as a potential ligand for a protein, MD simulations could be used to:

Explore the conformational changes of both the ligand and the protein upon binding.

Analyze the stability of the ligand-protein complex over time.

Identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

These simulations provide a dynamic picture of molecular interactions that is not accessible through static modeling methods. ijnc.ir

Applications of 2 Ethyl 4 Fluoroaniline and Its Derivatives As Synthetic Intermediates and Functional Material Precursors

Precursors in Pharmaceutical Research and Development

Fluorinated compounds are of paramount importance in medicinal chemistry, with an estimated 85% of all bioactive molecules containing a heterocyclic ring, many of which also incorporate fluorine. mdpi.com The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Aniline (B41778) derivatives, particularly those containing fluorine, are key starting materials for creating these complex pharmaceutical agents. mdpi.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are cornerstones of drug development due to their diverse biological activities. Fluoroanilines are frequently used as starting materials to build these ring systems.

A prominent example of this is the synthesis of fluorinated quinoline (B57606) analogs. Quinolines are heterocyclic compounds that have demonstrated a wide array of biological effects, including antifungal, anticancer, and antimalarial activities. nih.gov In one study, researchers synthesized a series of novel fluorinated quinoline analogs using 2-fluoroaniline (B146934) as a key reactant. The synthesis involved reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to construct the core 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This intermediate was then further reacted with various substituted benzoic acids to produce a library of final compounds that were tested for biological activity. nih.gov This general synthetic strategy highlights how an aniline like 2-ethyl-4-fluoroaniline can be used to generate complex, biologically active heterocyclic structures.

The incorporation of fluorine into these heterocyclic structures is often a key strategy in modern drug design, and fluoroanilines are a primary gateway for introducing this element. nih.govdntb.gov.ua

Enzyme inhibitors are a major class of therapeutic drugs that function by blocking the activity of specific enzymes involved in disease processes. Phosphodiesterase 2A (PDE2A) is one such enzyme, and its inhibition has been explored for the treatment of cognitive and memory disorders. nih.gov

While specific literature detailing the synthesis of PDE2A inhibitors directly from this compound is not prominent, the synthesis of other enzyme inhibitors from related structures illustrates the potential of this chemical class. For instance, derivatives of 1,2,4-triazole, a type of heterocyclic compound, have been synthesized and shown to possess significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE), α-glucosidase, and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key strategy for managing Alzheimer's disease and diabetes. nih.gov The synthesis of these triazole-based inhibitors often involves multi-step processes where an aniline or a derivative is a foundational component for building the core heterocyclic structure. nih.gov For example, a series of potent and selective PDE2A inhibitors based on a chemscene.comgoogle.comgoogle.comtriazolo[1,5-a]pyrimidine scaffold has been developed, demonstrating the importance of nitrogen-containing heterocycles in this area. nih.gov

Intermediates in Agrochemical and Pesticide Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on fluorinated organic compounds to develop effective and selective pesticides. asianpubs.org Fluoroaniline (B8554772) derivatives serve as crucial intermediates in the production of herbicides, fungicides, and other crop protection agents. guidechem.com

Substituted fluoroanilines are critical starting materials for several commercial herbicides. A prime example is Flufenacet, a widely used oxyacetanilide herbicide that controls annual grasses and some broadleaf weeds in crops like corn and soybeans. nih.govherts.ac.uk

The industrial synthesis of Flufenacet relies on intermediates derived from the related compound, 4-fluoroaniline (B128567). google.comgoogle.com A common synthetic route involves the reaction of p-fluoroaniline with 2-chloropropane (B107684) to produce N-isopropyl-p-fluoroaniline. This intermediate is then reacted with other reagents to form N-(4-fluorophenyl)-N-isopropyl-2-hydroxymethyl acetamide (B32628). google.com In the final step, this acetamide intermediate is condensed with a thiadiazole derivative (such as 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole) to yield the active herbicide, Flufenacet. google.com This synthesis underscores the importance of the N-(4-fluorophenyl) moiety, derived from 4-fluoroaniline, as the foundational backbone of the final product.

Table 1: Profile of the Herbicide Flufenacet

| Property | Description |

|---|---|

| IUPAC Name | N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide nih.gov |

| Chemical Class | Oxyacetanilide / Thiadiazole Herbicide nih.gov |

| Function | Pre-emergence control of annual grasses and broadleaf weeds nih.gov |

| Key Precursor | Intermediates derived from 4-fluoroaniline google.comgoogle.com |

| First Registered | 1998 (USA) herts.ac.uk |

Acaricides are pesticides that specifically target mites and ticks. The development of new acaricides is driven by the need to overcome resistance to existing treatments. While the use of this compound in the synthesis of commercial acaricides is not as widely documented as its role in herbicides and fungicides, the chemical principles suggest its potential in this area. Many modern pesticides, including acaricides, are complex heterocyclic structures. nih.gov Given that fluoroanilines are established precursors for a wide range of bioactive heterocycles like thiazoles and quinolines, it is plausible that they could be used to develop novel acaricidal compounds. nih.govmdpi.com For instance, research has shown that compounds containing a thiazole (B1198619) ring can possess significant biological activity. mdpi.com The synthesis of such structures could potentially start from a fluoroaniline base.

The fluoroaniline scaffold is a key component in the synthesis of numerous antifungal agents used in agriculture. The presence of fluorine can enhance the efficacy and stability of these compounds. nih.gov

One direct application is the use of 4-fluoroaniline as a precursor for the fungicide fluoroimide. wikipedia.org Furthermore, research has demonstrated that fluorinated quinoline compounds, synthesized from 2-fluoroaniline, exhibit potent antifungal activity against a range of plant pathogens. nih.gov In a study, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates were created and tested against various fungi. Several of these derivatives showed high efficacy, particularly against Sclerotinia sclerotiorum. nih.gov

Table 2: Antifungal Activity of Selected Quinolines Derived from 2-Fluoroaniline

| Compound ID | Substituent on Benzoate Ring | Inhibition Rate (%) against S. sclerotiorum at 50 µg/mL |

|---|---|---|

| 2b | 4-(tert-butyl) | >80% |

| 2e | 4-fluoro | >80% |

| 2f | 4-chloro | >80% |

| 2k | 2,4-dichloro | >80% |

| 2n | 3,4-dichloro | >80% |

Data sourced from a study on fluorinated quinoline analogs. nih.gov

Additionally, research into new antifungal agents has explored benzofuranyl acetic acid amides. In these studies, substituted aminophenols like 2-amino-5-fluorophenol (B134415) were used as key reagents, further highlighting the role of the fluorinated amine structure in creating molecules with fungicidal properties. nih.gov The development of fenclorim derivatives has also shown that modifying pyrimidine (B1678525) structures, a process where aniline derivatives can be used, can lead to compounds with significant fungicidal activity. mdpi.com

Role in the Synthesis of Dyes and Advanced Materials

The unique electronic properties of this compound make it a promising precursor for the synthesis of specialty dyes and advanced materials. The presence of the fluorine atom can enhance the properties of these materials, such as thermal stability and color fastness.

Azo dyes, which constitute the largest class of synthetic colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov The color of the resulting dye is determined by the electronic nature of the substituents on the aromatic rings. Fluorinated anilines are used in the synthesis of azo dyes to produce specific colors. For instance, fluorinated acetoacetanilides, when coupled with diazotized fluoroanilines, can yield yellow dyes with a greenish shade. google.com The synthesis of such dyes involves the reaction of a diazotized fluoroaniline with a coupling agent, as illustrated in the table below.

Table 1: Examples of Fluorinated Azo Dye Synthesis This table is illustrative and based on analogous reactions, as direct synthesis data for this compound was not available in the search results.

| Diazotized Aniline | Coupling Component | Resulting Dye Color |

|---|---|---|

| 2-methyl, 5-fluoroaniline | 2-methyl, 5-fluoroacetoacetanilide | Greenish-yellow |

| 3-fluoroaniline | 2-methyl, 5-fluoroacetoacetanilide | Yellow |

| 3-methyl, 4-fluoroaniline | 3-fluoroacetoacetanilide | Greenish-yellow |

The general structure of azo dyes allows for a wide range of colors and applications in various industries, including textiles, printing, and paper manufacturing. nih.govroadmaptozero.com The incorporation of fluorine atoms can lead to dyes with improved light and thermal stability.

In the realm of advanced materials, this compound serves as a potential precursor for high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace and electronics industries. core.ac.ukissp.ac.ru The introduction of fluorine-containing groups into the polyimide backbone can further enhance these properties, leading to materials with lower dielectric constants, reduced moisture absorption, and increased thermal stability. mdpi.com Fluorinated polyimides are synthesized from the polycondensation of a dianhydride with a diamine. While specific examples using this compound derivatives are not prevalent, the general strategy of incorporating fluorinated diamines is well-established for creating materials with superior performance characteristics. researchgate.netdntb.gov.ua

Ligand Development for Catalytic Systems

The amine functionality of this compound makes it an excellent starting point for the synthesis of ligands for transition metal catalysis. The electronic and steric properties of the resulting ligands can be finely tuned by the substituents on the aniline ring, which in turn influences the activity and selectivity of the catalyst.

Schiff Base Ligands: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands. unsri.ac.id The imine nitrogen and other donor atoms within the ligand can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The presence of both an electron-donating ethyl group and an electron-withdrawing fluorine atom in ligands derived from this compound can modulate the electron density at the metal center, thereby influencing its catalytic activity. For example, Schiff base ligands are known to form complexes with metals like cobalt, where the ligand's substituents can influence the formation of bridged dimeric structures. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis due to their strong σ-donating ability and steric tunability. nih.govscripps.edu NHC ligands are typically synthesized from the deprotonation of the corresponding azolium salts. Anilines are key precursors in the synthesis of the azolium salt backbone. The substituents on the N-aryl groups of the NHC ligand play a crucial role in determining its electronic and steric properties, and consequently the performance of the resulting catalyst. manchester.ac.uk The incorporation of fluorine atoms into the NHC framework can lead to ligands with enhanced electrophilicity, which can be beneficial in certain catalytic applications. nih.govuea.ac.uk A hypothetical NHC ligand derived from this compound would feature a unique electronic profile that could be advantageous in various catalytic reactions.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | General Structure | Key Features | Potential Catalytic Applications |

|---|---|---|---|

| Schiff Base | R-N=CH-R' | Tunable electronics from ethyl and fluoro groups | Oxidation, reduction, C-C coupling |

| N-Heterocyclic Carbene (NHC) | (R-N)2C: | Strong σ-donation, steric bulk | Cross-coupling, metathesis, polymerization |

The development of new ligands is a cornerstone of advancing catalytic chemistry, and aniline derivatives like this compound provide a valuable platform for creating novel and efficient catalytic systems.

Environmental Transformations and Fate Pathways of Fluoroanilines

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For 2-Ethyl-4-fluoroaniline, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic amines, including fluoroanilines, can undergo photolysis through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: This process occurs when a chemical directly absorbs light energy, leading to its decomposition. While specific data for this compound is not readily available, studies on the related compound 4-fluoroaniline (B128567) show that it absorbs light at wavelengths greater than 290 nm. nih.gov This absorption of sunlight suggests that this compound may also be susceptible to direct photolysis in the environment. nih.gov

Indirect Photolysis: This degradation pathway involves photosensitized reactions where other substances in the environment, such as humic substances or nitrate, absorb light and produce reactive species like hydroxyl radicals (•OH) and peroxy radicals (ROO•). These reactive species can then degrade the target chemical. Aromatic amines are known to be susceptible to degradation by these photochemically produced radicals in natural waters. nih.gov The estimated atmospheric half-life of 4-fluoroaniline due to reaction with hydroxyl radicals is approximately 11 hours, indicating that this is a significant degradation pathway in the atmosphere. nih.gov

Table 1: Estimated Atmospheric Half-life of a Related Fluoroaniline (B8554772)

| Compound | Atmospheric Half-life (hydroxyl radical reaction) |

|---|---|

| 4-Fluoroaniline | ~11 hours nih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This compound is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov This is because the functional groups present in the molecule, specifically the amine group and the carbon-fluorine bond on the aromatic ring, are generally resistant to hydrolysis in the absence of extreme pH or temperature conditions. nih.gov

Analytical Methodologies for Environmental Monitoring of Fluoroaniline Residues

Accurate monitoring of fluoroaniline residues in environmental matrices like soil and water is essential for assessing contamination levels and understanding their environmental fate. fao.org A variety of sophisticated analytical techniques are employed for this purpose, often requiring a sample preparation step to extract and concentrate the analytes from complex samples. researchgate.netorganomation.com

Sample Preparation

Before instrumental analysis, fluoroanilines are typically extracted from the environmental matrix.

Solid-Phase Extraction (SPE): This is a widely used and effective technique for extracting and purifying fluoroanilines and other pollutants from liquid samples, such as water. researchgate.netorganomation.com SPE uses a cartridge containing a solid adsorbent that retains the target analytes while allowing interfering compounds to pass through. The retained compounds are then eluted with a solvent for analysis.

Solvent Extraction: For aqueous samples, liquid-liquid extraction with a solvent like methylene (B1212753) chloride at a specific pH is a common method. epa.gov Solid samples like soil and sludge can be extracted using solvent mixtures. epa.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary instrumental methods for the determination of aniline (B41778) derivatives. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing polar and thermolabile compounds like fluoroanilines, as it often does not require a derivatization step. researchgate.netresearchgate.net Reverse-phase HPLC, using columns like C8 or C18, is frequently employed. researchgate.netsielc.com

Detection: HPLC systems are often coupled with Mass Spectrometry (MS or MS/MS), providing high sensitivity and selectivity. oup.comnih.govepa.gov For instance, an LC-MS method for 4-fluoroaniline achieved a limit of detection (LOD) of 0.19 ng/mL and a limit of quantification (LOQ) of 0.94 ng/mL. oup.comnih.gov Ultraviolet (UV) detection is also a viable, simpler alternative. researchgate.net

Gas Chromatography (GC): GC is another powerful technique, especially when paired with selective detectors.

Detection: GC is commonly coupled with Mass Spectrometry (GC-MS) for definitive identification of analytes. nih.govnist.gov For aniline compounds, a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity. epa.gov In some cases, a derivatization step may be necessary to increase the volatility of the aniline compounds for GC analysis. researchgate.net

Interactive Data Table: Analytical Methods for Fluoroaniline Determination

Mechanistic Toxicology and Biomarker Identification of Fluoroanilines

Metabolism of Fluoroanilines and Formation of Toxic Metabolites

The biotransformation of fluoroanilines, including compounds like 2-Ethyl-4-fluoroaniline, is a critical determinant of their toxicological profile. The metabolic pathways primarily involve oxidative reactions catalyzed by cytochrome P450 enzymes and subsequent conjugation reactions. These processes can lead to both detoxification and, conversely, the formation of reactive, toxic metabolites.

Cytochrome P450-Mediated Hydroxylation and Fluoride (B91410) Release

The initial and most significant step in the metabolism of fluoroanilines is orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver. nih.govyoutube.com These enzymes catalyze the oxidation of a wide array of xenobiotics, including aromatic compounds. nih.govyoutube.com For fluoroanilines, a key metabolic process is hydroxylation of the aromatic ring.

In the case of aniline (B41778) derivatives with a fluorine substituent at the para-position, such as 4-fluoroaniline (B128567), CYP450-dependent monooxygenation can lead to the formation of a reactive benzoquinoneimine and the release of a fluoride anion. nih.gov This process, known as oxidative defluorination, is a bioactivation pathway, as the resulting benzoquinoneimine is a highly reactive electrophile capable of binding to cellular macromolecules. nih.govmanchester.ac.uk Studies on 4-fluoroaniline have shown that it undergoes both ortho- and para-hydroxylation. nih.gov The para-hydroxylation pathway results in defluorination and the formation of metabolites of 4-acetamidophenol (paracetamol). nih.gov

While direct studies on this compound are limited, it is reasonable to infer a similar metabolic fate due to the presence of the fluorine atom at the para-position. The ethyl group at the ortho-position may influence the rate and regioselectivity of CYP450-mediated oxidation. The metabolism of ethylmorphine, for instance, involves O-deethylation catalyzed by CYP2D6, suggesting that ethyl groups can be targets for CYP enzymes. nih.gov Therefore, the metabolism of this compound likely involves a combination of ring hydroxylation, potential de-ethylation, and significantly, defluorination at the para-position, leading to the formation of reactive intermediates.

Recent computational studies have delved into the mechanisms of aromatic defluorination by CYP450, proposing pathways that involve either an initial epoxide intermediate or a 1,2-fluorine shift. nih.govresearchgate.net These mechanistic insights underscore the capability of CYP450 enzymes to cleave the strong carbon-fluorine bond, a critical step in the bioactivation of para-fluorinated anilines. manchester.ac.uknih.govresearchgate.net

Table 1: Key Metabolic Reactions of Fluoroanilines Mediated by Cytochrome P450

| Reaction | Substrate (Example) | Key Enzyme System | Primary Products | Significance |

| Para-Hydroxylation & Defluorination | 4-Fluoroaniline | Cytochrome P450 | Benzoquinoneimine, Fluoride anion, 4-Hydroxyaniline metabolites | Bioactivation to reactive intermediates |

| Ortho-Hydroxylation | 4-Fluoroaniline | Cytochrome P450 | 2-Amino-5-fluorophenylsulphate | Detoxification pathway |

| N-Acetylation | 4-Fluoroaniline | N-acetyltransferase | 4-Fluoroacetanilide | Detoxification pathway |

This table is generated based on findings from related fluoroaniline (B8554772) compounds.

Glutathione (B108866) Conjugation and Other Detoxification Pathways

Following the formation of reactive electrophilic metabolites, such as benzoquinoneimines, cellular detoxification systems are activated to mitigate their harmful effects. A primary detoxification pathway is conjugation with glutathione (GSH), a tripeptide with a nucleophilic sulfhydryl group. nih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in protecting cells from electrophilic attack. youtube.commdpi.com

The conjugation of GSH to the reactive intermediate forms a more water-soluble and less toxic glutathione S-conjugate, which can be further metabolized and excreted from the body. nih.gov This process is a critical defense mechanism against the toxicity of many xenobiotics. nih.govmdpi.com While direct evidence for the glutathione conjugation of this compound metabolites is not available, the established role of this pathway in the detoxification of reactive intermediates from other aromatic amines strongly suggests its involvement. nih.gov

In addition to glutathione conjugation, other detoxification pathways for fluoroanilines include the formation of sulfate (B86663) and glucuronide conjugates of the hydroxylated metabolites. nih.gov For example, in studies with 4-fluoroaniline, the formation of 2-amino-5-fluorophenylsulphate was a major route of metabolism, accounting for a significant portion of the administered dose. nih.gov N-acetylation, another common phase II metabolic reaction for aromatic amines, also serves as a detoxification pathway. nih.gov

Oxidative Stress Induction

The metabolism of anilines, including fluoroanilines, is closely linked to the induction of oxidative stress. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov

The formation of reactive metabolites, such as benzoquinoneimines, during the CYP450-mediated metabolism of fluoroanilines can lead to the generation of ROS. nih.govnih.gov These reactive intermediates can redox cycle, a process that consumes reducing equivalents like NADPH and generates superoxide (B77818) anions. The breakdown of certain aniline-related compounds can also produce reactive oxygen species. wikipedia.org

Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The toxicity of fluoroanilines at the cellular and subcellular level is a direct consequence of the metabolic processes and the resulting oxidative stress. The molecular mechanisms of action are multifaceted and involve the interaction of reactive metabolites with critical cellular components.

The primary mechanism of toxicity for para-fluorinated anilines is believed to be the covalent binding of the electrophilic benzoquinoneimine metabolite to cellular macromolecules, including proteins and DNA. nih.gov This binding can disrupt the normal function of these molecules, leading to enzyme inhibition, disruption of cellular signaling pathways, and genotoxicity. The formation of DNA adducts can lead to mutations and potentially initiate carcinogenesis. wikipedia.org

Furthermore, the induction of oxidative stress by fluoroanilines can have widespread deleterious effects within the cell. nih.gov ROS can damage cellular membranes through lipid peroxidation, leading to impaired function of membrane-bound proteins and a loss of cellular integrity. nih.gov Mitochondria are particularly susceptible to oxidative damage, which can result in mitochondrial dysfunction, a decrease in ATP production, and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis). nih.govnih.gov

The interaction of substituted anilines with mitochondrial functions has been observed, with some compounds acting as uncouplers of oxidative phosphorylation or inhibitors of the respiratory chain. nih.gov The toxicity of these compounds was found to correlate with their ability to form hydrogen bonds, suggesting that they can disrupt the structure and function of the inner mitochondrial membrane. nih.gov

Discovery and Validation of Biomarkers for Exposure and Effect

The identification of reliable biomarkers is crucial for assessing exposure to fluoroanilines and for understanding their toxic effects. Biomarkers can be specific metabolites of the parent compound or endogenous molecules that are altered in response to the toxic insult.

Metabonomic Profiling using NMR Spectroscopy for Endogenous Biomarkers

Metabonomics, which involves the quantitative measurement of the multiparametric metabolic response of a living system to a pathophysiological stimulus or genetic modification, has emerged as a powerful tool for biomarker discovery. nih.govacs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique in metabonomics due to its non-destructive nature, high reproducibility, and ability to simultaneously detect a wide range of metabolites in biological samples like urine, blood, and tissue extracts. nih.govacs.orgnih.gov

By analyzing the changes in the metabolic profile of an organism exposed to a xenobiotic, it is possible to identify endogenous biomarkers that are indicative of exposure and effect. acs.orgresearchgate.net This approach has been applied to study the toxicity of fluoroanilines. In a study investigating the effects of 4-fluoroaniline on earthworms, NMR spectroscopy of tissue extracts revealed a dose-dependent metabolism. tandfonline.comsigmaaldrich.com At lower doses, the predominant metabolite was the γ-glutamyl conjugate, while at higher doses, the N-β-glucoside conjugate was more prominent. tandfonline.comsigmaaldrich.com These findings highlight potential biomarkers of exposure.

Although specific metabonomic studies on this compound are not currently available, the principles and methodologies are directly applicable. An NMR-based metabonomic analysis of biofluids from an organism exposed to this compound would likely reveal alterations in key metabolic pathways, such as those involved in energy metabolism, amino acid metabolism, and glutathione biosynthesis, reflecting the compound's toxic mechanisms. The identification of a unique pattern of metabolic changes could provide a "fingerprint" of exposure and toxicity for this specific compound.

Measurement of Urinary Metabolites for Exposure Monitoring

The biotransformation of fluoroanilines is a critical aspect of their toxicology, as the resulting metabolites can serve as biomarkers for exposure assessment. While specific studies on the urinary metabolites of this compound are not extensively documented in publicly available research, the metabolic pathways of structurally similar fluoroanilines, such as 4-fluoroaniline and 3-chloro-4-fluoroaniline (B193440), provide a strong basis for predicting its metabolic fate.

For analogous compounds, a primary metabolic pathway involves hydroxylation of the aromatic ring, followed by conjugation to form sulfates or glucuronides, which are then excreted in the urine. For instance, the main urinary metabolite of 3-chloro-4-fluoroaniline has been identified as 2-amino-4-chloro-5-fluorophenol (B2890978) sulfate (CFA-S). nih.gov This suggests that a likely major urinary metabolite for this compound would be a hydroxylated and subsequently conjugated product. The position of hydroxylation will be influenced by the directing effects of the amino and ethyl groups, as well as the fluorine atom on the aniline ring.

In studies involving occupational exposure to 3-chloro-4-fluoroaniline, the concentration of its primary urinary metabolite, CFA-S, was measured to monitor exposure levels. nih.gov The median concentration of CFA-S in urine samples from workers was found to be in the range of 0.14 to 0.21 µmol/g creatinine (B1669602) in two different studies, with higher concentrations observed after incidental exposures. nih.gov This data highlights the utility of urinary metabolite measurement as a non-invasive method for quantifying recent exposure to fluoroanilines.

Another approach to identifying biomarkers of exposure and toxicity involves metabonomic assessment. nih.gov Studies on earthworms exposed to 4-fluoroaniline and other related compounds have utilized high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to detect changes in the biochemical profile of tissue extracts. nih.gov For example, exposure to 4-fluoroaniline resulted in a notable decrease in maltose (B56501) concentrations in the tissues of the earthworm Eisenia veneta. nih.gov Such alterations in endogenous metabolites could potentially serve as novel biomarkers to assess the toxic effects of fluoroanilines.

| Compound | Observed Effect on Endogenous Metabolites in Eisenia veneta | Reference |

| 4-Fluoroaniline | Decrease in maltose concentrations | nih.gov |

| 2-Fluoro-4-methylaniline | Decrease in 2-hexyl-5-ethyl-3-furansulfonate and increase in inosine (B1671953) monophosphate | nih.gov |

| 3,5-Difluoroaniline | Similar effects to 2-fluoro-4-methylaniline, but to a lesser extent | nih.gov |

While these findings are from an invertebrate model, they underscore the principle that exposure to fluoroanilines can induce measurable changes in metabolic profiles, offering a potential avenue for developing exposure and effect biomarkers.

Methemoglobin Formation as a Physiological Indicator of Exposure

A well-established toxicological effect of many aromatic amines, including anilines and their halogenated derivatives, is the induction of methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin molecule incapable of binding and transporting oxygen. The formation of methemoglobin (MetHb) serves as a direct physiological indicator of exposure to these compounds.

The mechanism of methemoglobin formation by aromatic amines is complex and involves metabolic activation. The parent aniline compound is first N-hydroxylated in the liver by cytochrome P450 enzymes to form an N-hydroxyarylamine. This metabolite is then transported into red blood cells, where it can be further oxidized to a nitroso-derivative. This series of redox reactions within the erythrocyte leads to the co-oxidation of hemoglobin to methemoglobin.

While direct studies on this compound are limited, research on analogous compounds such as 2,4-difluoroaniline (B146603) and 4-fluoroaniline has demonstrated their capacity to induce methemoglobin formation. nih.gov Experiments in rats dosed orally with these compounds showed a measurable increase in blood MetHb levels. nih.gov This suggests that measurement of MetHb can be a rapid and straightforward method for monitoring exposure to fluoroanilines. nih.gov However, it is also noted that this method may not be as sensitive as the measurement of urinary metabolites for detecting low-level exposures. nih.gov

In addition to direct measurement of MetHb, the formation of hemoglobin adducts offers a method for monitoring exposure over longer periods. For instance, exposure to 3-chloro-4-fluoroaniline (CFA) has been shown to result in the formation of CFA adducts bound to hemoglobin. nih.gov The stability of these adducts in the blood provides a more reliable measure of intermittent or chronic exposure compared to the assessment of urinary metabolites, which reflects more recent exposure. nih.gov In a study of occupationally exposed workers, a median hemoglobin adduct concentration of 9 to 12 pmoles CFA/g Hb was detected. nih.gov This indicates that reactive metabolites of fluoroanilines can bind covalently to macromolecules like hemoglobin, providing a cumulative biomarker of exposure.